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Compound of Interest

Compound Name: 4-Fluoroaniline

Cat. No.: B128567 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 4-fluoroaniline. It is intended for

researchers, scientists, and professionals in drug development who utilize spectroscopic

techniques for molecular characterization. This document presents quantitative data in

structured tables, details experimental methodologies, and illustrates the interplay of these

analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of 4-fluoroaniline by

providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and

fluorine (¹⁹F) nuclei.

¹H NMR Data
The ¹H NMR spectrum of 4-fluoroaniline exhibits signals corresponding to the aromatic

protons and the amine protons. The aromatic region typically shows a complex splitting pattern

due to proton-proton and proton-fluorine couplings.
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-2, H-6 6.62 dd
J(H,H) = 8.6, J(H,F) =

4.5

H-3, H-5 6.89 t J(H,H) = 8.0

-NH₂ 3.60 s -

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of 4-fluoroaniline. The

carbon atoms exhibit distinct chemical shifts influenced by the electron-donating amino group

and the electron-withdrawing fluorine atom.

Carbon Assignment Chemical Shift (δ) ppm Coupling Constant (J) Hz

C-1 142.57 d, J(C,F) = 2.0

C-2, C-6 116.10 d, J(C,F) = 7.6

C-3, C-5 115.69 d, J(C,F) = 22.4

C-4 156.38 d, J(C,F) = 235.2

Data obtained in CDCl₃ at 100 MHz.

¹⁹F NMR Data
¹⁹F NMR is particularly useful for fluorine-containing compounds. The chemical shift of the

fluorine atom in 4-fluoroaniline is sensitive to its electronic environment.

Nucleus Chemical Shift (δ) ppm Solvent

¹⁹F -113.5 Neat
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Referenced against CFCl₃.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in 4-fluoroaniline based on their

characteristic vibrational frequencies.

Vibrational Mode **Frequency (cm⁻¹) ** Intensity

N-H Stretch (asymmetric) 3480 Strong

N-H Stretch (symmetric) 3395 Strong

Aromatic C-H Stretch 3050 Medium

C=C Aromatic Stretch 1620, 1510 Strong

N-H Bend 1600 Medium

C-N Stretch 1280 Strong

C-F Stretch 1220 Strong

Aromatic C-H Bend 820 Strong

Data corresponds to a liquid film or KBr pellet.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 4-fluoroaniline.

m/z Relative Intensity (%) Assignment

111 100 [M]⁺ (Molecular Ion)

84 ~30 [M - HCN]⁺

83 ~20 [M - H₂CN]⁺

57 ~15 [C₄H₅]⁺
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Data obtained by Electron Ionization (EI).

Experimental Protocols
NMR Spectroscopy
Sample Preparation: A solution of 4-fluoroaniline is prepared by dissolving approximately 10-

20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5

mm NMR tube. The concentration should be around 0.1 - 0.2 M.

Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a field

strength of 300-500 MHz for ¹H. For ¹³C NMR, a proton-decoupled spectrum is acquired. For

¹⁹F NMR, a dedicated fluorine probe or a broadband probe is used. Standard acquisition

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

relaxation delay of 1-5 seconds, and an appropriate spectral width.

Infrared (IR) Spectroscopy
Thin Solid Film Method: A small amount of solid 4-fluoroaniline (if in salt form) is dissolved in a

volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g.,

NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the

plate. The plate is then placed in the spectrometer for analysis.

KBr Pellet Method: A few milligrams of 4-fluoroaniline are ground with dry potassium bromide

(KBr) powder in a mortar and pestle. The mixture is then compressed under high pressure to

form a thin, transparent pellet, which is subsequently analyzed.

Neat Liquid Method: If 4-fluoroaniline is in its liquid state, a drop is placed between two salt

plates to create a thin liquid film for analysis.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS). For

direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile)

to a concentration of approximately 1 mg/mL and then further diluted.
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Ionization: Electron Ionization (EI) is a common method where a high-energy electron beam

bombards the sample molecules, causing them to ionize and fragment.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical relationship between the different spectroscopic

techniques and the structural information they provide for 4-fluoroaniline.

Spectroscopic Analysis of 4-Fluoroaniline
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Caption: Workflow of Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Data of 4-Fluoroaniline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128567#4-fluoroaniline-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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